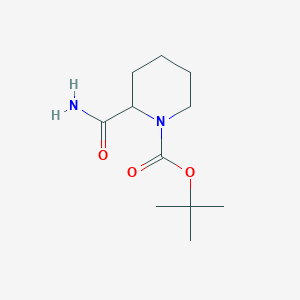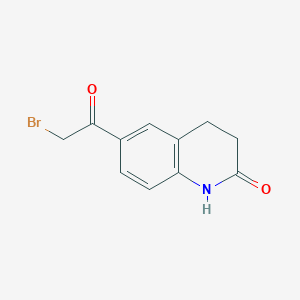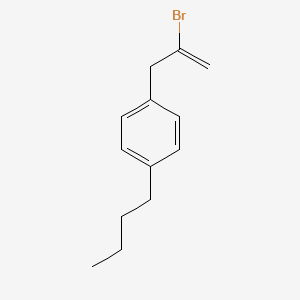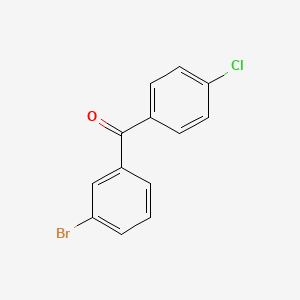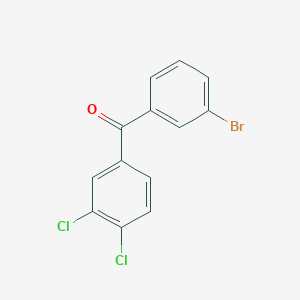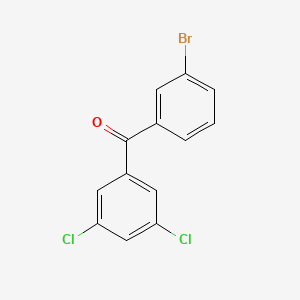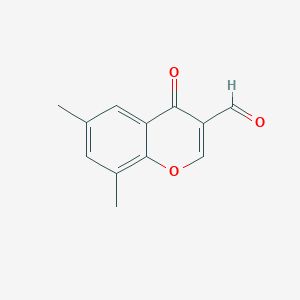
6,8-Dimethyl-3-formylchromone
Descripción general
Descripción
6,8-Dimethyl-3-formylchromone is a compound that belongs to the chromone family, characterized by a chromone core structure with specific substituents at the 6 and 8 positions, namely methyl groups, and a formyl group at the 3 position. Chromones are a class of compounds known for their diverse biological activities and are often used as scaffolds in drug discovery due to their structural similarity to flavonoids .
Synthesis Analysis
The synthesis of chromone derivatives, including those with specific substitutions like this compound, can be achieved through various synthetic strategies. One approach involves the use of palladium-mediated reactions to introduce substituents at different positions on the chromone scaffold. This method has been shown to yield a variety of chromone derivatives with high regioselectivity and good to excellent yields . Another approach for synthesizing substituted chromones is the reaction of 6-aminopyrimidines with 3-formylchromone under microwave irradiation or classical heating, which can lead to unexpected products such as 6-hydroxy-6,9-dihydrobenzopyranopyrido[2,3-d]pyrimidin-8-ones .
Molecular Structure Analysis
The molecular structure of chromone derivatives can be elucidated using various NMR techniques, including 1H, 1H- and 1H, 13C COSY, DEPT, HSQC, HMBC, and NOESY. These techniques allow for the determination of the structure of the final compounds, including the position of substituents on the chromone core .
Chemical Reactions Analysis
Chromone derivatives can undergo a variety of chemical reactions. For instance, the hydroxy group in the 3-position of chromones can be activated as a triflate and used in productive Stille reactions. This group can also participate in O-alkylation reactions with different functionalized alkyl bromides . Additionally, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone can lead to the formation of diverse fused pyridines, which upon hydrolysis yield annulated α-(formyl)pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone derivatives are influenced by their molecular structure. The introduction of methyl groups and other substituents can affect properties such as phase transitions, vibrations, and methyl group tunneling, as observed in complexes with chloranilic acid . The crystal packing and charge transfer between interacting compounds can also play a role in these properties . Specific details on the physical and chemical properties of this compound are not provided in the given papers, but similar compounds have been studied for their interesting properties, including antiferroelectric behavior .
Aplicaciones Científicas De Investigación
Biological Activity Research
6,8-Dimethyl-3-formylchromone has been investigated for various biological activities. Studies have shown that derivatives of 3-formylchromone exhibit tumor cell-cytotoxicity and anti-Helicobacter pylori activity. One derivative, 6,8-Dichloro-3-formylchromone, demonstrated significant anti-H. pylori activity and potent urease inhibition, while 6,8-dibromo-3-formylchromone showed strong urease inhibitory activity but no anti-H. pylori activity. None of the chromones tested showed anti-HIV activity (Kawase et al., 2007).
Chemical Synthesis and Applications
In the realm of chemical synthesis, 3-formylchromone derivatives have been used to create a variety of novel chromone derivatives. These include the synthesis of biologically active novel heterocycles using microwave irradiation techniques (Mohammed Musthafa et al., 2011), and the development of methods for synthesizing 7-hydroxy-6-formylchromones (Shokol et al., 2018).
Antibacterial Activity
Some synthesized compounds using 3-formylchromones have shown antibacterial activity against various bacterial strains, and their inhibitory action against fungal strains has also been noted. These compounds have potent inhibitory action against test organisms (Daia et al., 1998).
Antitumor and Antioxidant Activity
Chromone-based hybrids containing additional pharmacophores have been synthesized, displaying cytotoxic and antioxidant activity. This indicates potential applications in antitumor treatments (Shatokhin et al., 2021).
Antitumor and Antibacterial Properties of Derivatives
Derivatives of 3-formylchromones have shown in vitro antitumor activity against P388 leukemia and antibacterial activity against various strains. This suggests their potential in antineoplastic treatments (Nawrot-Modranka et al., 2006).
Synthesis of Functionalized Chromones
Research has also focused on synthesizing functionalized chromones using photoredox catalysis, indicating the chemical versatility of 3-formylchromones (Mkrtchyan & Iaroshenko, 2020).
Synthesis of 2-Pyridones and Azaxanthone Frameworks
An eco-friendly method has been developed for synthesizing 2-pyridone and azaxanthone frameworks using 3-formylchromones, showcasing their reactivity and application in green chemistry (Poomathi et al., 2017).
Direcciones Futuras
The future directions of 6,8-Dimethyl-3-formylchromone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of 3-formylchromones from 2-hydroxyacetophenones, DMF, and POCl3 could be further optimized . Additionally, the chemical reactivity of 3-substituted-6,8-dimethylchromones could be studied with a wider range of nucleophiles .
Mecanismo De Acción
Target of Action
The primary targets of 6,8-Dimethyl-3-formylchromone are currently unknown. This compound belongs to the class of chromones, which have been reported to display various pharmaceutical and biological activities . .
Biochemical Pathways
Chromones are known to influence a range of biological activities, including anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer . .
Pharmacokinetics
The compound has a molecular weight of 202.21 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
Some 3-formylchromone derivatives have shown cytotoxic activities against some tumor cells
Propiedades
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDPSWFSZPYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374392 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42059-75-6 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



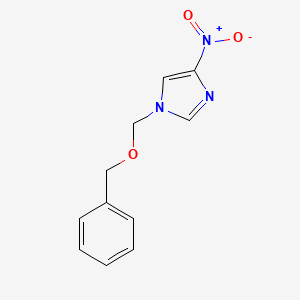

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)
![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)
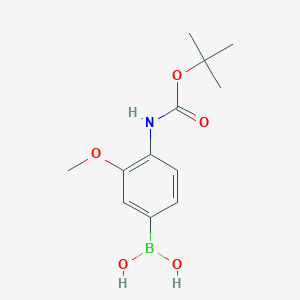
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
